

# A Comparative Analysis of the Side Effect Profiles of Brivaracetam and Levetiracetam

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (2S)-2-amino-N-propylbutanamide

Cat. No.: B2486461

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of two prominent anti-epileptic drugs, Brivaracetam and Levetiracetam. Both drugs are analogs that share a primary mechanism of action through binding to the synaptic vesicle protein 2A (SV2A), yet they exhibit distinct tolerability profiles.<sup>[1][2]</sup> This analysis synthesizes data from pivotal clinical trials and post-marketing studies to assist researchers and clinicians in understanding the nuanced differences between these two therapies.

## Quantitative Comparison of Treatment-Emergent Adverse Events

The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) reported in clinical trials for Brivaracetam and Levetiracetam. Data for Brivaracetam is derived from a pooled analysis of three Phase III studies (NCT00490035, NCT00464269, NCT01261325) in patients with partial-onset seizures.<sup>[3]</sup> Data for Levetiracetam is based on pivotal clinical trials for a similar patient population. It is important to note that direct head-to-head comparative trial data is limited, and these figures are from separate placebo-controlled studies.

| Adverse Event              | Brivaracetam<br>(50-200<br>mg/day)[3] | Levetiracetam<br>(1000-3000<br>mg/day) | Placebo<br>(Brivaracetam<br>Trials)[3] | Placebo<br>(Levetiracetam<br>Trials) |
|----------------------------|---------------------------------------|----------------------------------------|----------------------------------------|--------------------------------------|
| Neurological               |                                       |                                        |                                        |                                      |
| Somnolence                 | 13.3%                                 | 14.8%                                  | 7.6%                                   | 8.4%                                 |
| Dizziness                  | 10.0%                                 | 14.6%                                  | 6.1%                                   | 8.8%                                 |
| Headache                   | 10.5%                                 | 14.2%                                  | 8.9%                                   | 13.5%                                |
| Fatigue                    | 8.2%                                  | 10.7%                                  | 4.1%                                   | 5.5%                                 |
| Psychiatric/Beha<br>vioral |                                       |                                        |                                        |                                      |
| Irritability               | 2.9%                                  | 8.0%                                   | 1.7%                                   | 4.0%                                 |
| Depression                 | 2.5%                                  | 4.0%                                   | 1.5%                                   | 2.0%                                 |
| Anxiety                    | 2.1%                                  | 2.0%                                   | 1.3%                                   | 1.0%                                 |
| Aggression                 | Not specified                         | 2.0%                                   | Not specified                          | 1.0%                                 |
| Gastrointestinal           |                                       |                                        |                                        |                                      |
| Nausea                     | 4.0%                                  | 7.1%                                   | 3.3%                                   | 5.1%                                 |
| Vomiting                   | 3.0%                                  | 2.1%                                   | 2.2%                                   | 1.8%                                 |
| Infections                 |                                       |                                        |                                        |                                      |
| Nasopharyngitis            | 6.1%                                  | 7.1%                                   | 4.1%                                   | 6.2%                                 |

Note: Incidence rates for Levetiracetam are aggregated from multiple sources for comparison and may vary slightly between individual studies.

A significant finding from multiple studies is the lower incidence of psychiatric and behavioral adverse events with Brivaracetam compared to Levetiracetam.[4][5] Research suggests that patients who experience behavioral side effects with Levetiracetam may see an improvement upon switching to Brivaracetam.[4][5]

## Experimental Protocols

The data presented is primarily drawn from randomized, double-blind, placebo-controlled, multi-center Phase III clinical trials. The general methodology for these pivotal studies is outlined below.

### **Brivaracetam Pivotal Trials (e.g., NCT01261325, NCT00490035, NCT00464269)[1][6][7][8]**

- Study Design: These were randomized, double-blind, placebo-controlled, parallel-group studies.[1][6]
- Patient Population: Adult patients (typically 16-70 or 16-80 years old) with uncontrolled partial-onset seizures, with or without secondary generalization, who were on a stable regimen of one to two concomitant antiepileptic drugs.[1][6]
- Baseline Period: A prospective baseline period of 8 weeks was used to establish seizure frequency.[1][6]
- Treatment Period: Patients were randomized to receive a fixed dose of Brivaracetam (e.g., 50 mg/day, 100 mg/day, or 200 mg/day) or a placebo, administered orally twice daily, for a treatment period of 12 weeks.[1][7] A key feature of the Brivaracetam trials was the initiation of the target dose without up-titration.[3]
- Efficacy Endpoints: The primary efficacy endpoints were the percent reduction in seizure frequency over placebo and the 50% responder rate.[1]
- Safety Assessments: Safety and tolerability were assessed through the monitoring of treatment-emergent adverse events (TEAEs), laboratory tests, vital signs, and physical and neurological examinations.[6]

### **Levetiracetam Pivotal Trials**

- Study Design: The pivotal trials for Levetiracetam were also multicenter, double-blind, placebo-controlled studies.[8][9]

- Patient Population: The studies enrolled adult patients with refractory partial-onset seizures who were receiving a stable regimen of one or two other antiepileptic drugs.[8]
- Treatment Protocol: Following a baseline period, patients were randomized to receive Levetiracetam (typically at doses of 1000 mg/day or 3000 mg/day) or placebo as adjunctive therapy. The treatment period often involved a titration phase followed by a stable maintenance phase.
- Efficacy and Safety Evaluation: Similar to the Brivaracetam trials, efficacy was determined by the reduction in seizure frequency compared to placebo. Safety was evaluated by recording adverse events, with a particular focus on neurological and behavioral symptoms.

## Signaling Pathways and Mechanism of Action

Both Brivaracetam and Levetiracetam exert their primary antiepileptic effect by binding to the synaptic vesicle protein 2A (SV2A), a transmembrane protein found in synaptic vesicles that is crucial for the regulation of neurotransmitter release.[10][11] However, Brivaracetam exhibits a 15- to 30-fold higher binding affinity for SV2A compared to Levetiracetam.[12] This difference in binding affinity and potentially different interactions with SV2A may contribute to their distinct side effect profiles.[2][5][13]

The precise downstream signaling cascade following SV2A binding is still under investigation. However, it is hypothesized that binding modulates the function of SV2A, thereby affecting the exocytosis of neurotransmitters. Some research also suggests a potential interaction between SV2A and the PI3K signaling pathway, which is involved in various cellular processes, including cell growth, proliferation, and survival.[14][15] The differential modulation of these pathways by Brivaracetam and Levetiracetam could be a key factor in their varying side effect profiles.



[Click to download full resolution via product page](#)

Caption: Simplified workflow of Brivaracetam and Levetiracetam interaction with SV2A.

The diagram above illustrates the proposed mechanism of action. Both drugs bind to SV2A, which is thought to modulate the function of Synaptotagmin-1, a key calcium sensor in vesicle fusion. By altering this process, the drugs are believed to reduce neurotransmitter release and thus decrease neuronal hyperexcitability. The differences in binding affinity and potential downstream signaling may account for the observed variations in their side effect profiles.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for pivotal Phase III clinical trials.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A randomized, double-blind, placebo-controlled, multicenter, parallel-group study to evaluate the efficacy and safety of adjunctive brivaracetam in adult patients with uncontrolled partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of brivaracetam for partial-onset seizures in 3 pooled clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evidence for a differential interaction of brivaracetam and levetiracetam with the synaptic vesicle 2A protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brivaracetam as adjunctive treatment for uncontrolled partial epilepsy in adults: a phase III randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Efficacy of levetiracetam: a review of three pivotal clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Levetiracetam in the treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Further evidence for a differential interaction of brivaracetam and levetiracetam with the synaptic vesicle 2A protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Synaptic Vesicle Protein 2A Interacts With Key Pathogenic Factors in Alzheimer's Disease: Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The Synaptic Vesicle Protein 2A Interacts With Key Pathogenic Factors in Alzheimer's Disease: Implications for Treatment [frontiersin.org]
- To cite this document: BenchChem. [A Comparative Analysis of the Side Effect Profiles of Brivaracetam and Levetiracetam]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2486461#brivaracetam-vs-levetiracetam-side-effect-profile>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)